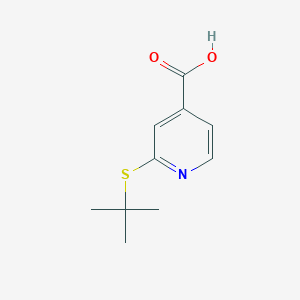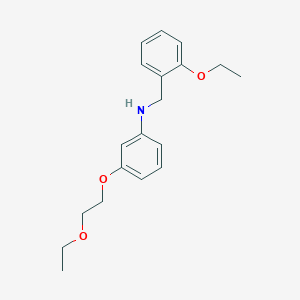
2-(tert-ブチルスルファニル)ピリジン-4-カルボン酸
概要
説明
“2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid” is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 . It is also known by its IUPAC name "2-tert-butylsulfanylpyridine-4-carboxylic acid" .
Molecular Structure Analysis
The InChI code for “2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid” is1S/C10H13NO2S/c1-10(2,3)14-8-6-7(9(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.
科学的研究の応用
有機合成
2-(tert-ブチルスルファニル)ピリジン-4-カルボン酸: は、置換、脱離、酸化、カップリングなどの有機反応で活性な極性が高い化学構造を持つため、有機合成において重要な化合物です . その有用性は、複雑な有機化合物を構築するための基盤となる、小分子や高分子の合成にあります。
ナノテクノロジー
ナノテクノロジーの分野では、この化合物は金属ナノ粒子やカーボンナノ構造体の分散と組み込みを促進する表面改質剤として役立ちます . 電子工学や材料科学など、さまざまなハイテクアプリケーションに適用できる特定の特性を持つナノ材料の開発を支援します。
高分子科学
2-(tert-ブチルスルファニル)ピリジン-4-カルボン酸のカルボン酸基は、重合プロセスにおけるモノマー、添加剤、または触媒として用途を見出しています . これらのポリマーは、合成または天然のものであり、自動車からヘルスケアまで幅広い産業で使用されています。
医薬品中間体
この化合物は、抗ウイルスプロテアーゼ阻害剤の調製のための中間体です . ウイルスの複製を阻害する薬剤の開発において重要な役割を果たし、ウイルス感染の治療に貢献します。
触媒
2-(tert-ブチルスルファニル)ピリジン-4-カルボン酸: は、化学反応を促進する触媒を合成するために使用されます . これらの触媒は、化学プロセスの効率と選択性を向上させる可能性があり、工業化学において不可欠です。
ナノ構造の表面改質
カーボンナノチューブやグラフェンなどのナノ構造の表面改質に使用されます . この改質により、これらの材料の特性が強化され、電子工学や材料科学における革新的な用途に適したものになります。
医療分野での応用
この化合物の誘導体は、診断または治療目的で医療分野で使用できます . 生体分子と相互作用する能力により、新しい医療技術の開発につながる可能性があります。
静菌性
予備的な研究では、2-(tert-ブチルスルファニル)ピリジン-4-カルボン酸の誘導体が、サルノコシカケなどの菌に対して阻害効果を示すことが示されており、農業や生物的防除における潜在的な用途が示唆されています .
作用機序
2-(Tert-butylsulfanyl)pyridine-4-carboxylic acidne-4-carboxylic acid is an organic compound that is capable of reacting with other molecules to form new compounds. The reaction occurs when the molecule reacts with a nucleophile, such as a base or an acid, and the reaction is known as nucleophilic substitution. This reaction is important in the synthesis of heterocyclic compounds and polymers.
Biochemical and Physiological Effects
2-(Tert-butylsulfanyl)pyridine-4-carboxylic acidne-4-carboxylic acid has not been studied for its biochemical and physiological effects. As such, it is unknown if this compound has any effects on the body.
実験室実験の利点と制限
2-(Tert-butylsulfanyl)pyridine-4-carboxylic acidne-4-carboxylic acid has several advantages and limitations when used in lab experiments. One advantage is that it is a relatively inexpensive starting material for organic synthesis. Additionally, it is a stable compound that is easy to handle and store. However, it is not as reactive as some other compounds, so it may not be suitable for some reactions.
将来の方向性
For research involving 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acidne-4-carboxylic acid include the development of new synthetic methods for the synthesis of heterocyclic compounds and polymers. Additionally, further research into the biochemical and physiological effects of this compound could be conducted in order to better understand its potential uses. Finally, further research into the mechanism of nucleophilic substitution could be conducted in order to develop more efficient and cost-effective methods for organic synthesis.
Safety and Hazards
特性
IUPAC Name |
2-tert-butylsulfanylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-10(2,3)14-8-6-7(9(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEKRVIJJMIJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216139 | |
| Record name | 2-[(1,1-Dimethylethyl)thio]-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019539-10-6 | |
| Record name | 2-[(1,1-Dimethylethyl)thio]-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019539-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1,1-Dimethylethyl)thio]-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol](/img/structure/B1385678.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine](/img/structure/B1385682.png)
![N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1385683.png)
![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine](/img/structure/B1385685.png)



![N-[3-(Isopentyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1385693.png)
![N1-[2-(3,5-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1385695.png)



![N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[2,4-DI(tert-butyl)phenoxy]ethyl}amine](/img/structure/B1385699.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine](/img/structure/B1385700.png)